molecular formula C16H10ClNO2 B3024445 (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 77435-90-6

(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B3024445
CAS No.: 77435-90-6
M. Wt: 283.71 g/mol
InChI Key: JACSENVPDSAIKG-UVTDQMKNSA-N
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Description

(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the class of 4-arylidene-2-phenyloxazol-5(4H)-ones, also known as azlactones, which are recognized as versatile intermediates and privileged scaffolds in drug discovery . While specific data on this exact isomer is limited in the public domain, its structural analogs have demonstrated a wide spectrum of promising biological activities. Oxazolone derivatives are extensively investigated for their anticancer and cytotoxic properties . Related compounds have shown potent activity against various cancer cell lines, with some derivatives functioning as efficient intermediates for synthesizing novel pseudo-peptide enamides that exhibit selective cytotoxicity against hepatocarcinoma cells . Furthermore, this class of compounds is known for its antimicrobial potential . Recent studies on oxazolone-based molecules have revealed significant antibacterial and antifungal activities, with some derivatives also capable of disrupting bacterial virulence by inhibiting biofilm formation and quorum sensing, offering a potential strategy to combat antibiotic-resistant pathogens . The core oxazol-5(4H)-one structure is a classic scaffold prepared via the Erlenmeyer-Plöchl azlactone synthesis, typically involving the condensation of an aldehyde with a hippuric acid derivative under specific conditions . The exocyclic double bond at the 4-position makes it an excellent Michael acceptor and a versatile building block for constructing more complex molecules, including unnatural amino acids, peptides, and other heterocyclic systems . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

(4Z)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSENVPDSAIKG-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52900-69-3
Record name NSC176375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxazolone ring. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to optimize the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group in the benzylidene moiety can undergo nucleophilic aromatic substitution (NAS) under specific conditions, though reactivity is moderate due to electron-withdrawing effects of the oxazolone ring.

Example Reaction with Hydrazine

ReagentProductConditionsYield
Hydrazine hydrate4-(2-Hydrazinylbenzylidene)-2-phenyloxazol-5(4H)-oneEthanol, reflux, 6 hrs~60%

This substitution is facilitated by microwave irradiation or Cu-catalyzed cross-coupling in advanced protocols .

Condensation and Cycloaddition Reactions

The oxazolone carbonyl and α,β-unsaturated ketone system participate in cycloadditions and condensations:

3.1. Formation of Thiazole Derivatives

Reaction with thiourea derivatives yields fused heterocycles:

ReagentProductConditions
Phenylthiourea2-(4-N'-Phenyl-thioureido-phenyl)-oxazol-5-oneAcetic anhydride, 100°C

The mechanism involves nucleophilic attack at the carbonyl, followed by cyclization .

3.2. Diels-Alder Reactions

The α,β-unsaturated ketone acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic structures .

4.1. Reduction of the Benzylidene Double Bond

Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond, yielding 4-(2-chlorobenzyl)-2-phenyloxazol-5(4H)-one . The Z-configuration is retained due to steric hindrance .

4.2. Oxidation of the Oxazolone Ring

Strong oxidizing agents (e.g., KMnO₄) cleave the oxazolone ring to form N-aroyl amides , though this reaction is rarely utilized due to low selectivity .

Functionalization via Azo Coupling

The para position of the phenyl group undergoes diazo coupling with aryl diazonium salts, forming azo-linked derivatives with enhanced photophysical properties .

Example

Diazonium SaltProductApplication
4-Nitrobenzenediazonium2-[4-(4-Nitrobenzylideneamino)phenyl]-oxazol-5-oneAnticancer studies

Stability and Isomerization

The Z-isomer is stabilized by intramolecular hydrogen bonding between the oxazolone carbonyl and the ortho-chloro substituent. Heating above 150°C induces partial isomerization to the E-form, detectable via NMR (benzylic proton shift: Z: δ 7.14–7.40 ppm; E: upfield ~7.5 ppm) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, making it a candidate for further investigation in drug development .

Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The apoptotic effect is believed to be mediated through the activation of caspases and the modulation of apoptotic signaling pathways . This positions this compound as a potential scaffold for new anticancer agents.

Organic Synthesis

Synthetic Intermediates
In organic chemistry, this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows chemists to create diverse derivatives with tailored biological activities . This versatility makes it a valuable compound in synthetic organic chemistry.

Catalytic Applications
The compound has been utilized as a catalyst in several organic reactions, including the synthesis of other oxazole derivatives. Its catalytic properties are attributed to the presence of the oxazole ring, which can stabilize transition states during chemical reactions. This application enhances its utility in synthetic methodologies aimed at creating complex molecular architectures .

Materials Science

Polymer Chemistry
Recent studies have explored the incorporation of this compound into polymer matrices to enhance their thermal and mechanical properties. Its inclusion can improve the thermal stability and flame retardancy of polymers, making it suitable for applications in coatings and composites .

Photonic Applications
The compound's unique optical properties have led to investigations into its use in photonic devices. Its ability to absorb specific wavelengths of light makes it a candidate for applications in sensors and light-emitting devices . Research is ongoing to optimize its photonic characteristics for commercial applications.

Summary Table

Application AreaKey FindingsPotential Impact
Medicinal ChemistryAntimicrobial and anticancer propertiesDevelopment of new antibiotics/anticancer drugs
Organic SynthesisImportant synthetic intermediateCreation of diverse derivatives
Catalytic ApplicationsCatalytic properties in organic reactionsEnhanced synthetic methodologies
Materials ScienceImproved thermal/mechanical properties in polymersApplications in coatings/composites
Photonic ApplicationsUnique optical propertiesPotential use in sensors/light-emitting devices

Mechanism of Action

The mechanism by which (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Position/Type Melting Point (°C) Key Biological/Physical Properties References
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one (Va) Para-Cl 187–189.5 Cytotoxic activity (exact IC50 not reported)
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one Para-NO2 246–247 Immunomodulator; tyrosinase inhibitor
4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one (CHEMBL1972440) Para-F N/A IC50 tested in NCI60 assay; structural similarity 76.19%
(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one Ortho-NO2 N/A Higher dipole moment due to nitro group
(Z)-4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one (M1) Biphenyl N/A Antioxidant activity explored
Key Observations:
  • Electron-Withdrawing Groups: Nitro (NO2) and chloro (Cl) substituents enhance electrophilicity of the benzylidene moiety, influencing reactivity and binding to enzymes (e.g., tyrosinase inhibition in nitro-substituted analogs ).
  • Halogen Effects : Fluorine (F) at the para position (CHEMBL1972440) exhibits distinct electronic effects compared to chlorine, impacting IC50 values in cytotoxicity assays .

Physicochemical Properties

  • Melting Points : Ortho-substituted nitro compounds (e.g., 2-nitrobenzylidene) may have higher melting points than chloro analogs due to stronger dipole interactions .
  • Solubility and Stability : The chloro substituent in the target compound may reduce solubility in polar solvents compared to methoxy or hydroxylated derivatives .

Biological Activity

(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one, a member of the oxazol-5(4H)-one class, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C16H10ClNO2
  • Molecular Weight : 283.71 g/mol
  • CAS Number : 15601-44-2

1. Analgesic and Anti-inflammatory Effects

Research indicates that oxazol-5(4H)-ones exhibit significant analgesic and anti-inflammatory properties. A study on related compounds demonstrated their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory process. The derivatives showed IC50 values lower than that of celecoxib, a standard anti-inflammatory drug, suggesting enhanced efficacy in pain management .

Table 1: COX-2 Inhibition Comparison

CompoundIC50 (μM)
This compoundTBD
Celecoxib0.05
Other Oxazolones<0.024

2. Antimicrobial Activity

Oxazolones have been reported to possess antimicrobial properties against various pathogens. For instance, derivatives of this class have shown effectiveness in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .

3. Toxicological Assessment

Acute toxicity studies conducted on related oxazolone compounds indicated low toxicity profiles. The tests followed OECD guidelines and involved histopathological examinations of preserved organs from treated mice, revealing no significant adverse effects . This suggests that this compound may be a safer alternative for therapeutic applications compared to other compounds with similar activities.

Case Study 1: Analgesic Activity Evaluation

A systematic evaluation using the writhing test and hot plate test confirmed the analgesic properties of oxazolones, including this compound. The results indicated a dose-dependent reduction in pain responses in experimental models .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of oxazolone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound against various biological targets involved in inflammation and pain pathways. These studies suggest that the compound may interact effectively with COX enzymes and other relevant receptors, enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : Two primary methods are reported:

Microwave-assisted synthesis : Achieves 77% yield via cyclocondensation under controlled microwave irradiation, reducing reaction time and improving regioselectivity .

Erlenmeyer-Plochl reaction : Yields up to 97% under solvent-free conditions by reacting hippuric acid azlactone with 2-chlorobenzaldehyde in acetic anhydride. This method avoids chromatography and is scalable for academic labs .

  • Key factors : Solvent choice (e.g., acetic anhydride vs. acetonitrile), temperature control, and catalyst selection (e.g., sodium acetate) critically affect yield and stereochemical outcomes.

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • 1H/13C-NMR : The Z-configuration is confirmed by diagnostic vinyl proton signals at δ 7.7–8.2 ppm and aromatic coupling patterns. Substituent effects (e.g., 2-chloro group) shift signals predictably (e.g., δ 131.2 ppm for chlorinated carbons) .
  • UV-Vis : Absorption maxima at λ ~345–386 nm (ε >30,000 M⁻¹cm⁻¹) indicate π→π* transitions in the conjugated benzylidene-oxazolone system .
  • Mass spectrometry : ESI-MS ([M+H]+) matches theoretical values (e.g., calc. 327.9968 for brominated analogs), confirming molecular weight and fragmentation patterns .

Q. How is the oxazolone core utilized in synthesizing bioactive heterocycles?

  • The compound serves as a precursor for imidazolinone-based sulfonamides (e.g., anti-inflammatory agents) via nucleophilic substitution with sulfonamide derivatives .
  • Its electrophilic β-carbon participates in Friedel-Crafts reactions to form polycyclic indenones or tetralones under iron(III) phosphate catalysis .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity and photophysical properties?

  • Structure-Activity Relationship (SAR) :

  • 2-Chloro substitution : Enhances antimicrobial activity (77–79% yield in imidazolone derivatives) by increasing lipophilicity and target binding .
  • Methoxy groups : Redshift UV-Vis absorption (e.g., λ 381 nm for 4-methoxy vs. 347 nm for 4-bromo analogs) due to electron-donating effects .
    • Data Table :
Substituentλ_max (nm)ε (M⁻¹cm⁻¹)Biological Activity
2-Cl345–36066,235–81,673Anti-inflammatory, antimicrobial
4-Br347–38629,730–37,839N/A (photostability studies)

Q. What strategies resolve contradictions in stereochemical assignments for oxazolone derivatives?

  • Comparative NMR : Compare coupling constants (e.g., J = 7.9 Hz for vinyl protons in Z-isomers) with literature data .
  • X-ray crystallography : Resolve ambiguities in tautomerism (e.g., oxazolone vs. enol forms) using single-crystal structures, as demonstrated for 2-methoxy analogs .

Q. How can researchers address discrepancies in reported melting points or spectral data?

  • Purity assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms or impurities. For example, melting points range from 138–140°C (methoxy analog) to 221–223°C (bromo analog) depending on crystallization solvents .
  • Standardized protocols : Replicate synthesis under inert atmospheres (e.g., N2) to prevent oxidation, which may alter spectral profiles .

Q. What mechanistic insights explain the compound’s role in domino Friedel-Crafts reactions?

  • Electrophilic activation : The oxazolone’s perchlorate salt (generated via acetic anhydride-HClO4) acts as a dual electrophile, enabling sequential alkylation and cyclization with arenes (e.g., naphthalene) .
  • Catalyst role : Iron(III) phosphate facilitates C–C bond formation via Lewis acid activation, with yields >75% for indenone derivatives .

Methodological Recommendations

  • Synthetic optimization : Prioritize microwave-assisted methods for time-sensitive projects or Erlenmeyer-Plochl for high-yield, solvent-free synthesis.
  • Data validation : Cross-reference NMR/UV-Vis with computational models (e.g., DFT for electronic transitions) where crystallographic data is unavailable.
  • Biological assays : Screen derivatives against Gram-positive/-negative bacterial strains (e.g., S. aureus, E. coli) using MIC protocols to expand SAR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one

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